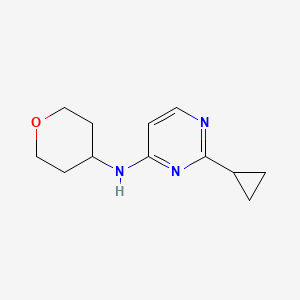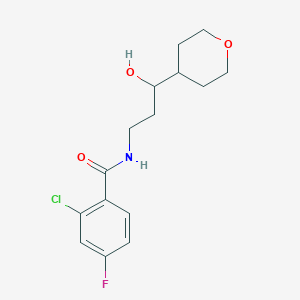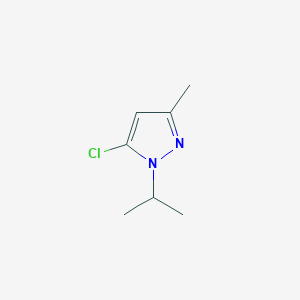
N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 3-carboxyisoxazole involved a cycloaddition reaction followed by hydrolysis . Similarly, the synthesis of 3-ethoxyquinoxalin-2-carboxamides required coupling of a key intermediate with amines . These methods suggest that the synthesis of "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" could potentially involve a nucleophilic substitution to introduce the fluorophenoxy moiety, followed by the formation of the isoxazole ring and subsequent functionalization to introduce the methoxy group.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using crystallography, as demonstrated in the structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivative . These analyses often reveal the presence of hydrogen bonds and other intermolecular interactions that can influence the compound's properties and reactivity. The molecular structure of "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" would likely exhibit similar interactions due to the presence of electronegative fluorine atoms and the potential for hydrogen bonding with the methoxy and carboxamide groups.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" might undergo. For instance, the presence of the carboxamide group in the structure of the synthesized pyrazolo[1,5-a]pyrimidine-3-carboxamide indicates potential for further chemical modifications, such as amide bond formation or hydrolysis . The fluorophenoxy and methoxy groups may also participate in electrophilic aromatic substitution reactions due to the activation of the aromatic ring by the electron-withdrawing fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the solvatochromism observed in the synthesized fluorescent dyes suggests that "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" might also exhibit solvatochromic behavior due to the presence of polar functional groups . Additionally, the biological activity of similar compounds, such as the insecticidal or fungicidal activity of thiazole-5-carboxamide derivatives, hints at the potential applications of the compound .
Wissenschaftliche Forschungsanwendungen
1. Chemical Reactivity and Biological Properties
Several compounds featuring oxadiazole rings, similar in structure to the core of the query compound, have been extensively studied for their diverse biological activities. Oxadiazoles, particularly 1,3,4-oxadiazole derivatives, are recognized for their pharmacological potential, including antiviral, analgesic, anti-inflammatory, and antitumor activities. These compounds are often considered as bioisosteres of carboxylic acids, carboxamides, and esters, offering a promising scaffold for drug development (Rana, Salahuddin, Sahu, 2020).
2. Anticancer Applications
The bis-benzimidazole family, including compounds like Hoechst 33258, has been utilized as minor groove binders to DNA, influencing the design of anticancer drugs. These compounds demonstrate specificity for AT-rich sequences in the DNA minor groove, offering a template for the development of selective anticancer agents. Their applications extend beyond fluorescence staining to roles in radioprotection and as topoisomerase inhibitors, highlighting the therapeutic potential of structurally related compounds (Issar, Kakkar, 2013).
3. Pharmacological Modulation
Compounds like AICAr, known for modulating AMPK activity, illustrate the significance of chemical modification in achieving desired biological effects. AICAr and its analogues, despite being recognized for AMPK-dependent effects, have also demonstrated AMPK-independent activities, emphasizing the complexity of drug action mechanisms and the need for detailed studies on pharmacological modulation (Visnjic et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c1-18-12-8-11(20-16-12)13(17)15-6-7-19-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFIFKZPSHVAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)

![4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2549999.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)
![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)

![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)
